
2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a compound that belongs to the family of quinazolinones, which are known for their diverse biological activities. This compound, in particular, is characterized by a unique structural framework that integrates benzyl, quinazolinone, and furan moieties, making it a subject of interest for scientific research and various applications.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 3-benzyl-2,4-dioxo-3,4-dihydroquinazoline with furan-2-ylmethylamine, using appropriate acylating agents under controlled conditions.
Industrial Production Methods: : In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidation products.
Reduction: : Reduction reactions can target the carbonyl groups within the quinazolinone structure, potentially yielding dihydro derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, primarily involving the benzyl and furan moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or metal catalysts.
Reduction: : Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Utilization of halogens, alkylating agents, and catalytic conditions to facilitate substitution reactions.
Major Products: : The products formed from these reactions vary depending on the specific conditions and reagents used. Typical products might include hydroxylated, reduced, or substituted derivatives of the original compound.
科学研究应用
This compound has a wide array of applications in scientific research, including:
Chemistry: : It is used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Explored for therapeutic uses, particularly in the development of novel drugs targeting specific biological pathways.
Industry: : Utilized in material science for the development of advanced materials with specific properties.
作用机制
The compound exerts its effects through interactions with various molecular targets and pathways. In biological systems, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The detailed mechanism of action often involves the modulation of specific proteins or nucleic acids, leading to the observed biological effects.
相似化合物的比较
Uniqueness: : Compared to other compounds in the quinazolinone family, 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is unique due to its furan-2-ylmethyl group, which imparts distinctive chemical and biological properties.
Similar Compounds
3-Benzyl-2,4-dioxoquinazoline: : Lacks the furan-2-ylmethyl group.
N-(Benzyl)-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide: : Similar core structure but with different substituents.
Furan derivatives of quinazolinones: : May share some functional similarities but differ in specific activity profiles.
Conclusion
This compound is a compound of considerable interest due to its unique structural features and diverse applications in scientific research. Its synthesis, reactivity, and biological activities make it a valuable subject for ongoing studies in various fields. Happy researching!
属性
CAS 编号 |
892291-33-7 |
|---|---|
分子式 |
C22H19N3O4 |
分子量 |
389.411 |
IUPAC 名称 |
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H19N3O4/c26-20(23-13-17-9-6-12-29-17)15-24-19-11-5-4-10-18(19)21(27)25(22(24)28)14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,23,26) |
InChI 键 |
RQNAHAYQHMTVOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2574357.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2574360.png)
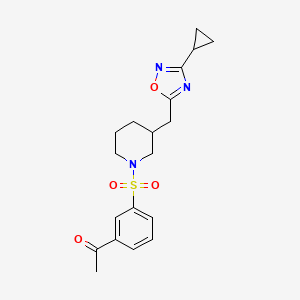
![[3-(5-Bromopyridin-3-yl)phenyl]methanol](/img/structure/B2574363.png)
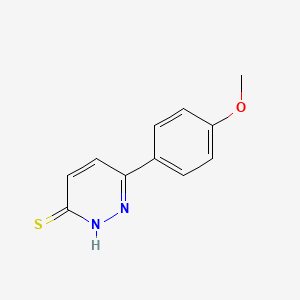
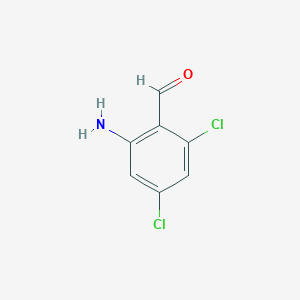
![ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2574367.png)
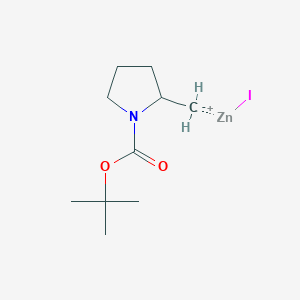
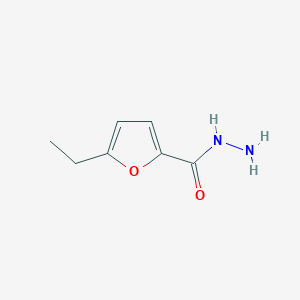
![2-[1-(Morpholine-4-sulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2574371.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2574372.png)
![2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2574373.png)
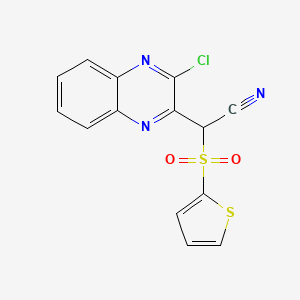
![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2574375.png)
